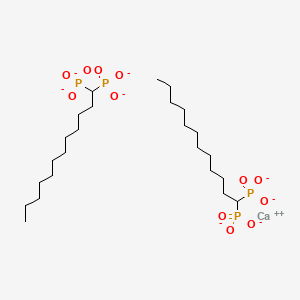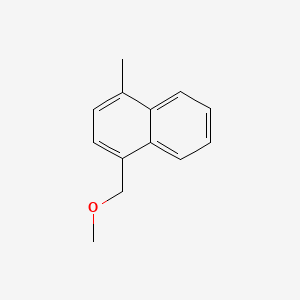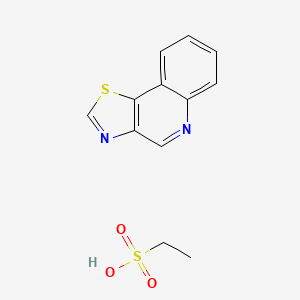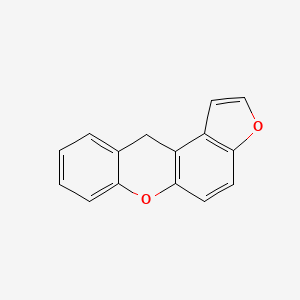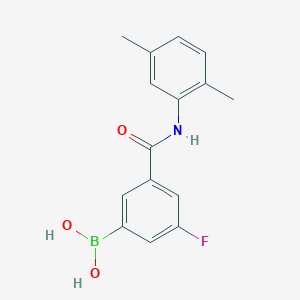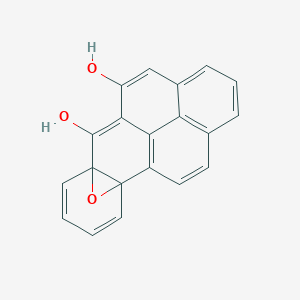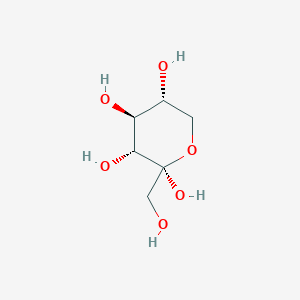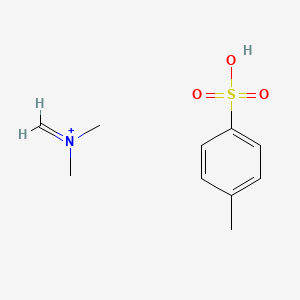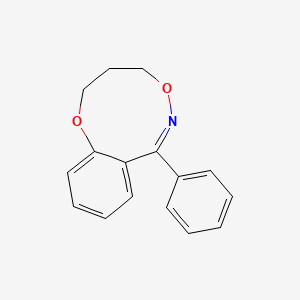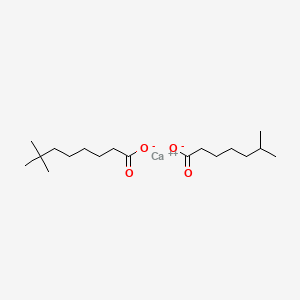
oxalate;titanium(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Titanium(III) oxalate can be synthesized through the reaction of titanium(III) chloride with oxalic acid in an aqueous solution. The reaction typically involves the following steps:
- Dissolving titanium(III) chloride in water to form a titanium(III) solution.
- Adding oxalic acid to the solution, which reacts with the titanium(III) ions to form titanium(III) oxalate.
- The resulting solution is then filtered and the solid titanium(III) oxalate is collected and dried.
Industrial Production Methods
Industrial production of titanium(III) oxalate often involves similar methods but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Hydrothermal methods can also be employed to produce titanium(III) oxalate with specific crystal structures and properties .
Analyse Des Réactions Chimiques
Types of Reactions
Titanium(III) oxalate undergoes various chemical reactions, including:
Oxidation: Titanium(III) can be oxidized to titanium(IV) in the presence of oxidizing agents.
Reduction: Titanium(III) oxalate can act as a reducing agent in certain chemical reactions.
Substitution: The oxalate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products
Oxidation: Titanium(IV) oxalate or other titanium(IV) compounds.
Reduction: Reduced titanium species or complexes.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Titanium(III) oxalate has several scientific research applications:
Materials Science: Employed in the preparation of titanium dioxide nanoparticles and other advanced materials.
Electrochemistry: Utilized in the development of electrorheological fluids and other smart materials.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of titanium(III) oxalate involves its ability to coordinate with various ligands and undergo redox reactions. The molecular targets and pathways include:
Coordination Chemistry: Titanium(III) forms stable complexes with oxalate and other ligands, influencing its reactivity and stability.
Redox Chemistry: Titanium(III) can participate in electron transfer reactions, making it useful in catalytic and electrochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium(IV) oxalate: Similar in structure but with titanium in the +4 oxidation state.
Iron(III) oxalate: Another metal oxalate with different redox properties.
Vanadium(III) oxalate: Similar coordination chemistry but with vanadium instead of titanium.
Uniqueness
Titanium(III) oxalate is unique due to its specific redox properties and ability to form stable complexes with oxalate ligands. Its applications in catalysis and materials science are distinct from those of other metal oxalates .
Propriétés
Numéro CAS |
14194-07-1 |
|---|---|
Formule moléculaire |
C6O12Ti2 |
Poids moléculaire |
359.79 g/mol |
Nom IUPAC |
oxalate;titanium(3+) |
InChI |
InChI=1S/3C2H2O4.2Ti/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
Clé InChI |
FYFRKQBKFGRDSO-UHFFFAOYSA-H |
SMILES canonique |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ti+3].[Ti+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



